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Introduction and Health Hazards of Plasticizers in
Edible Oils

Phthalate esters (PAEs) represent a class of industrial chemicals extensively used as plasticizers to enhance

the flexibility, extensibility, and durability of plastic polymers. These compounds are physically rather than

chemically bonded to plastic macromolecules through hydrogen bonding or van der Waals forces, making

them prone to migration into food products, especially fatty matrices like edible oils. The lipophilicity and

hydrophobicity of PAEs make edible oils particularly vulnerable to contamination during production,

processing, transportation, and storage when contact with plastic equipment, containers, or packaging

materials occurs. Common PAEs of concern include dimethyl phthalate (DMP), diethyl phthalate (DEP),

dibutyl phthalate (DBP), benzyl butyl phthalate (BBP), di-2-(ethylhexyl) phthalate (DEHP), dicyclohexyl

phthalate (DCHP), and di-isononyl phthalate (DINP). [1]

Human exposure to PAEs represents a significant public health concern due to their documented adverse

effects. Although PAEs demonstrate fewer acute toxic effects, long-term exposure has been associated with

reproductive toxicity, developmental abnormalities, endocrine disruption, neurotoxicity, and potential

carcinogenicity. Research has confirmed that phthalate plasticizers can enter the human body through oral

intake, respiratory inhalation, and skin infiltration, and are considered one of the largest environmental
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estrogens produced by humans. They have been listed as priority pollutants for control by countries

worldwide. The endocrine-disrupting properties are particularly concerning for vulnerable populations such

as infants and children. A recent study analyzing conventional and organic U.S. food products detected

DEHP in all 71 products tested, with edible oils showing the highest total plasticizer concentrations (median

= 770 ng/g, max = 14,900 ng/g). [2] [1] [3]

Overview of Analytical Methods for Plasticizer
Detection

Chromatographic Techniques

Chromatographic methods coupled with various detection systems represent the traditional gold standard

for precise identification and quantification of plasticizers in edible oils. These techniques offer high

sensitivity, selectivity, and reliability for determining specific PAE compounds even at trace concentrations

in complex oil matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been widely applied for

the simultaneous determination of multiple PAEs in edible oils. A well-established GC-MS method

demonstrated capability for detecting 15 phthalate esters with excellent linearity (r > 0.999) in the

range of 0.001-1 mg/L, with quantification limits of 0.001-2.000 μg/L (S/N = 10). The recovery rates

ranged from 70.50% to 112.00% at spiked levels of 0.1, 1.0, and 10 mg/L with relative standard

deviations of 0.59-7.54% (n = 6). Using this method, DIBP, DBP, and DEHP were detected in edible

oil samples stored under different temperature conditions. [4]

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile phthalates and alternative

plasticizers, LC-MS provides a robust analytical platform. Methods have been developed for

determining 12 PAEs in edible oils using liquid-liquid extraction with n-hexane saturated acetonitrile

followed by LC-HRMS analysis, achieving limits of detection in the range of 0.02-0.35 mg/kg.

Another LC-MS/MS method for 10 PAEs achieved detection limits of 1-9 μg/L following extraction

with acetonitrile. [1]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 13 Tech Support

https://www.sciencedirect.com/science/article/abs/pii/S0889157525010518
https://pmc.ncbi.nlm.nih.gov/articles/PMC10343933/
https://www.nature.com/articles/s41370-023-00596-0?error=cookies_not_supported
https://www.scientific.net/AMM.395-396.355
https://pmc.ncbi.nlm.nih.gov/articles/PMC10343933/
https://www.smolecule.com/products/s517275?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


High-Performance Liquid Chromatography (HPLC): While traditionally used for PAE analysis,

HPLC methods face challenges with complex oil matrices requiring extensive sample preparation and

purification to minimize matrix interference. These methods remain valuable for laboratories without

access to mass spectrometry instrumentation. [2]

Spectroscopic Techniques

Spectroscopic methods have emerged as promising rapid screening tools for plasticizer detection in edible

oils, offering minimal sample preparation, non-destructive analysis, and potential for field deployment or

point-of-use testing.

Fourier Transform Near-Infrared (FT-NIR) Spectroscopy: Combined with advanced chemometric

algorithms, FT-NIR has demonstrated excellent capability for quantitative detection of phthalates in

edible oils. A recent study successfully verified the feasibility of non-destructive testing of DBP at

concentrations of 0.8-20 mg/kg in edible oil using FT-NIR. When combined with an Improved Arctic

Puffin Optimization Algorithm (IAPO) for feature selection, the method achieved significantly

improved prediction accuracy with RMSEP decreasing from 1.59 mg/kg to 1.096 mg/kg and R²p

increasing from 0.943 to 0.972 compared to full-spectrum PLS. [2]

Surface-Enhanced Raman Spectroscopy (SERS): This technique provides enhanced sensitivity for

both qualitative and quantitative analysis of plasticizers in oily matrices. A 2023 study applied SERS

combined with chemometrics for analysis of plasticizers in extra virgin olive oil (EVOO). Among

three established classification models, support vector machine (SVM) demonstrated the best

performance with a correct classification rate of 100%. For quantitative analysis, the partial least

squares (PLS) model achieved an absolute coefficient R²p higher than 0.97, RMSEP less than 3.632,

and ratio of performance to deviation (RPD) values greater than 5. Validation against standard GC-MS

methods showed no significant difference. [5]

Fourier Transform Infrared (FTIR) Spectroscopy: Identified as having potential for future

investigation as a rapid, low-cost point-of-use method, FTIR shows promise for screening applications

despite typically higher detection limits compared to chromatographic methods. [6]

Table 1: Comparison of Major Analytical Techniques for Plasticizer Detection in Edible Oils
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Technique
Detection
Limits

Analysis
Time

Sample
Preparation

Key Applications

GC-MS 0.001-2.000

μg/L

30-60

minutes

Extensive Quantitative analysis of multiple

PAEs, reference method

LC-
MS/MS

1-9 μg/L 20-40

minutes

Moderate Target and non-target analysis,

alternative plasticizers

FT-NIR ~1 mg/kg <5 minutes Minimal Rapid screening, quality control,

process monitoring

SERS <3.632 mg/kg

(RMSEP)

5-10

minutes

Minimal Qualitative and quantitative

screening, field analysis

Sample Preparation Methods

The complex matrix of edible oils necessitates efficient sample preparation to extract target plasticizers

while minimizing co-extraction of interfering compounds such as triglycerides, fatty acids, and other lipid

components. The selection of appropriate sample preparation methodology is critical for accurate and

reliable determination of PAEs at trace levels.

Liquid-Based Extraction Techniques

Liquid-liquid extraction (LLE) represents a traditional approach for sample preparation based on the

different distribution coefficients of target analytes between immiscible or slightly soluble solvents. For PAE

extraction from edible oils, common extraction solvents include nonpolar solvents such as n-hexane,

isooctane, dichloromethane, and hexane-saturated acetonitrile. While LLE is simple to perform and doesn't

require expensive instruments, it has significant limitations including high solvent consumption, potential

for emulsion formation, and limited efficiency for some PAE compounds. [1]

Microextraction techniques have emerged as environmentally friendly alternatives to traditional LLE,

offering reduced solvent consumption, miniaturization, and improved efficiency. Key methodologies include:
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Dispersed Liquid-Liquid Microextraction (DLLME): This approach utilizes a ternary solvent

system consisting of samples, dispersants, and extractants. When a mixture of extractant and dispersant

is rapidly injected into the sample solution, the extractant forms fine droplets dispersed throughout the

solution, creating a large surface area for efficient extraction of target analytes. One study

demonstrated successful application of DLLME combined with GC-FID/GC-MS for determination of

5 PAEs, achieving remarkably low detection limits of 0.007-0.023 μg/L. [1]

Liquid-Phase Microextraction (LPME): Since its introduction in 1996, LPME has been widely

applied to various analytical challenges. Different modes including air-assisted liquid-phase

microextraction (AA-LPME) have been developed and applied to PAE analysis in edible oils,

achieving detection limits of 0.11-0.29 ng/mL for specific phthalate compounds when combined with

LC-DAD analysis. [1]

Sorptive-Based Extraction Techniques and Other Methods

Sorptive extraction techniques utilize solid phases to selectively adsorb target analytes from sample

matrices, potentially offering improved selectivity and reduced matrix effects compared to liquid-based

extraction methods.

Solid Phase Extraction (SPE): This approach employs cartridges packed with various sorbents to

retain target compounds while allowing interfering matrix components to pass through. The retained

analytes are subsequently eluted with appropriate solvents. SPE can be particularly effective for clean-

up of complex oil matrices when optimized sorbent-solvent combinations are employed. [6]

Solid Phase Multi-Extraction (SPME): As a solvent-free technique, SPME integrates extraction,

concentration, and introduction into analytical instruments in a single step. Fiber-based SPME has

been applied to PAE analysis, though its application to edible oils presents challenges due to potential

fouling of the fiber by lipid components. [6]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide

residue analysis, QuEChERS methodologies have been adapted for plasticizer determination in edible

oils. This approach typically involves extraction with acetonitrile followed by dispersive SPE clean-up

using various sorbents to remove matrix interferents. Studies have demonstrated effective application

of QuEChERS for multi-residue PAE analysis in different oil matrices. [1]
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Gel Permeation Chromatography (GPC): This technique separates compounds based on molecular

size, effectively separating smaller PAE molecules from larger lipid components in edible oils. While

providing excellent clean-up for complex oil matrices, GPC requires specialized instrumentation and is

more time-consuming than other approaches. [1]

Detailed Experimental Protocols

GC-MS Protocol for Determination of 15 Phthalate Esters in
Edible Oils

This protocol provides a validated method for simultaneous determination of 15 phthalate esters in edible

oils using gas chromatography-mass spectrometry, adapted from established procedures with enhancements

for improved reliability and sensitivity. [1] [4]

Materials and Reagents:

Analytical standards: 15 PAE mix (DMP, DEP, DBP, BBP, DEHP, etc.) at certified concentrations

Internal standard: Deuterated PAEs (e.g., D4-DEHP) for quantification
Solvents: n-hexane, acetonitrile, acetone (HPLC grade)

Anhydrous sodium sulfate (analytical grade, heat-treated at 550°C for 6 hours)
Solid-phase extraction cartridges: Silica/PSA-mixed (500 mg/500 mg, 6 mL)

Filtration units: PTFE membrane filters (0.22 μm)

Sample Preparation Procedure:

Weighing: Accurately weigh 0.5 g of homogenized edible oil sample into a 15 mL centrifuge tube.

Spiking: Add appropriate internal standard (e.g., 100 μL of 1 μg/mL deuterated PAE mix) to all
samples, calibrators, and quality control materials.

Extraction: Add 2 mL of n-hexane saturated with acetonitrile to the sample, vortex mix vigorously for
1 minute.

Partitioning: Add 4 mL of acetonitrile saturated with n-hexane, vortex mix for 2 minutes, then
sonicate for 10 minutes in a water bath at 40°C.

Centrifugation: Centrifuge at 5000 rpm for 5 minutes to achieve phase separation.
Collection: Transfer the acetonitrile (lower) phase to a clean tube using a Pasteur pipette.

Re-extraction: Repeat the extraction procedure twice more with fresh portions of acetonitrile,
combining all acetonitrile extracts.
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Clean-up: Pass the combined extract through a silica/PSA-mixed SPE cartridge preconditioned with

5 mL acetonitrile.
Concentration: Evaporate the eluate to near dryness under a gentle nitrogen stream at 40°C.

Reconstitution: Reconstitute the residue in 1.0 mL of n-hexane for GC-MS analysis.

GC-MS Analysis Conditions:

GC System: Agilent 7890B with 5977B MSD

Column: DB-5MS UI capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
Injector Temperature: 250°C, splittless mode (1 μL injection)

Temperature Program: 60°C (hold 1 min), then 20°C/min to 220°C (hold 1 min), then 5°C/min to
280°C (hold 5 min)

Carrier Gas: Helium, constant flow at 1.0 mL/min
Transfer Line Temperature: 280°C

Ion Source Temperature: 230°C
Quadrupole Temperature: 150°C

Ionization Mode: Electron impact (EI) at 70 eV
Acquisition Mode: Selected ion monitoring (SIM)

FT-NIR Spectroscopy Protocol with Chemometrics

This protocol describes a rapid, non-destructive method for quantitative detection of dibutyl phthalate (DBP)

in edible oils using Fourier Transform Near-Infrared spectroscopy combined with chemometric modeling. [2]

Materials and Instrumentation:

FT-NIR spectrometer (e.g., Bruker MPA II) equipped with integrating sphere diffuse reflectance

accessory
Quartz sample cups (8 mm pathlength)

Temperature control unit for samples (±0.5°C)
15 brands of edible oil (rapeseed oil type)

DBP standard (Sinopharm Chemical Reagent Co., Ltd., purity >99.5%)

Sample Preparation and Spectral Acquisition:

Sample Set Design: Prepare 120 edible oil samples spiked with DBP at concentrations ranging from

0.8 mg/kg to 20 mg/kg, covering the expected contamination range.
Sample Division: Divide samples into training set (88 samples) and prediction set (32 samples),

ensuring similar statistical distribution of DBP concentrations in both sets.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 13 Tech Support

https://www.sciencedirect.com/science/article/abs/pii/S0889157525010518
https://www.smolecule.com/products/s517275?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Temperature Equilibration: Maintain all samples at constant temperature (25±0.5°C) for at least 2

hours before analysis to minimize spectral variance.
Background Measurement: Collect background spectrum using empty sample cup or spectralon

reference standard.
Spectral Collection: Place sample in cup, ensure uniform surface, and collect spectra in 4000-10000

cm⁻¹ range with 8 cm⁻¹ resolution.
Signal Averaging: Accumulate 64 scans per spectrum to maximize signal-to-noise ratio.

Replication: Collect triplicate spectra for each sample, repacking between measurements.

Chemometric Modeling with Improved Arctic Puffin Optimization (IAPO):

Spectral Preprocessing: Apply standard normal variate (SNV) transformation to minimize light

scattering effects.
Feature Selection: Implement IAPO algorithm incorporating good point set strategy for initialization,

differential mutation strategy for perturbation, and adaptive search strategy to avoid local optima.
Model Building: Develop partial least squares (PLS) regression model using selected characteristic

wavelengths.
Validation: Evaluate model performance using prediction set with root mean square error of

prediction (RMSEP) and coefficient of determination (R²p) as key metrics.

The following workflow diagram illustrates the complete FT-NIR methodology for plasticizer detection in

edible oils:
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Figure 1: Experimental workflow for FT-NIR analysis of plasticizers in edible oils
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Data Analysis and Method Validation

Chemometric Methods for Spectroscopic Data

The analysis of complex spectral data for plasticizer detection requires sophisticated chemometric

approaches to extract meaningful information and build predictive models. Both unsupervised and

supervised pattern recognition techniques are employed for different analytical objectives.

Principal Component Analysis (PCA): This unsupervised method is used for exploratory data

analysis to identify natural clustering, detect outliers, and reduce dimensionality. However, PCA

performs less effectively with nonlinear and highly cross-correlated spectral data commonly

encountered in edible oil analysis. [2]

Partial Least Squares (PLS) Regression: As a supervised technique, PLS regression establishes

relationships between spectral variables (X-matrix) and concentration data (Y-matrix). This method is

particularly effective for quantitative analysis when combined with appropriate variable selection

techniques. For DBP determination in edible oils, PLS models achieved R² values of 0.943-0.972

depending on variable selection approach. [2]

Support Vector Machine (SVM): This classification algorithm has demonstrated excellent

performance for qualitative discrimination of plasticizer-contaminated oils. In SERS analysis of extra

virgin olive oil, SVM achieved 100% correct classification rate, outperforming PLS-DA and k-nearest

neighbors (KNN) approaches. [5]

Swarm Intelligence Algorithms: Methods such as Particle Swarm Optimization (PSO), Sparrow

Search Algorithm (SSA), and Arctic Puffin Optimization (APO) algorithm have been applied to feature

selection problems in spectral analysis. These algorithms effectively explore solution spaces and

identify potential solutions to optimization problems by using information shared among individuals in

a population. The Improved Arctic Puffin Optimization Algorithm (IAPO) incorporates good point set

initialization and differential mutation strategies to enhance global search capability and reduce

susceptibility to local optima. [2]

Method Validation Parameters
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Rigorous method validation is essential to establish the reliability, accuracy, and precision of analytical

methods for plasticizer detection in edible oils. Key validation parameters should be assessed according to

international guidelines.

Table 2: Method Validation Parameters for Plasticizer Detection in Edible Oils

Validation Parameter
Acceptance
Criteria

GC-MS Method
Performance

FT-NIR Method
Performance

Linearity Range R² > 0.990 0.001-1 mg/L (R² >

0.999)

0.8-20 mg/kg

Limit of Detection (LOD) Signal/Noise ≥ 3 0.001-2.000 μg/L ~1 mg/kg

Limit of Quantification
(LOQ)

Signal/Noise ≥
10

0.001-2.000 μg/L 0.8 mg/kg

Recovery (%) 70-120% 70.50-112.00% N/A (indirect method)

Precision (RSD%) <15% 0.59-7.54% RMSEP: 1.096 mg/kg

Specificity/Selectivity No interference High (MS detection) Medium (chemometrics
dependent)

Conclusion

The comprehensive analysis of plasticizers in edible oils requires a multifaceted analytical approach

combining sophisticated instrumentation with appropriate sample preparation and data analysis techniques.

While chromatographic methods (particularly GC-MS and LC-MS/MS) remain the gold standard for

confirmatory analysis with high sensitivity and specificity, spectroscopic techniques (FT-NIR, SERS) offer

promising alternatives for rapid screening and quality control applications. The selection of methodology

should be guided by specific analytical requirements including needed detection limits, sample throughput,

available resources, and required compliance with regulatory standards.

The continuing development of microextraction techniques addresses the need for greener analytical

methods with reduced solvent consumption, while advances in chemometric algorithms enhance the
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capability of spectroscopic methods to handle complex oil matrices. Future directions in plasticizer analysis

will likely focus on miniaturized devices for field testing, high-throughput automation for routine

monitoring, and expanded scope to include emerging alternative plasticizers whose use is increasing due to

regulatory restrictions on traditional phthalates. The implementation of robust analytical methods remains

crucial for ensuring edible oil safety, regulatory compliance, and protection of public health from plasticizer

exposure.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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